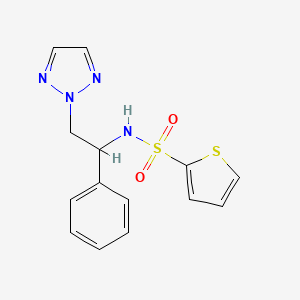

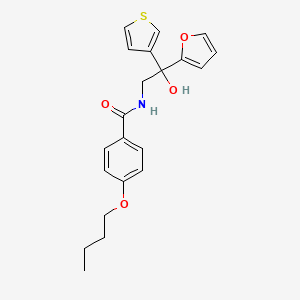

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

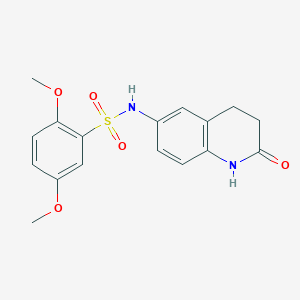

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide, commonly known as PTTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTS is a member of the triazole family, which has been extensively studied for their biological and pharmacological properties. In

Scientific Research Applications

Synthesis and Biological Activity

Facile Synthesis and Biological Applications : A study detailed the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, revealing significant urease inhibition and hemolytic activities. These derivatives, including phenylthiophene sulfonamides, showed potent antibacterial properties, underscoring their potential in medical applications (Noreen et al., 2017).

Antibacterial Evaluation of Novel Compounds : Research on new heterocyclic compounds containing a sulfonamido moiety demonstrated their effectiveness as antibacterial agents, highlighting the therapeutic potential of such molecules in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Inhibition of Human Carbonic Anhydrases

- Carbonic Anhydrase Inhibition for Therapeutic Applications : A study reported on 2-thiophene-sulfonamides with 1-substituted aryl-1,2,3-triazolyl moieties, investigating their role as inhibitors against human carbonic anhydrases, crucial for various physiological functions. These compounds showed significant inhibitory effects, particularly against cytosolic and tumor-associated isoforms, suggesting their utility in designing drugs for conditions like glaucoma and cancer (Leitāns et al., 2013).

Anticancer Potential

- Novel Anticancer Agents : The synthesis and biological evaluation of a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties were presented, showing notable cytotoxicity against various human cancer cell lines. This study underscores the compound's potential as a promising candidate for anticancer drug development (Murugavel et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition Properties : The inhibitory action of thiophene Schiff base derivatives on the corrosion of mild steel in acidic solutions was investigated, demonstrating the compound's efficiency as a corrosion inhibitor. This finding is significant for industrial applications, particularly in protecting metal surfaces against corrosion (Daoud et al., 2014).

Mechanism of Action

Target of Action

Compounds containingtriazole and thiazole moieties are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Compounds with triazole and thiazole moieties are known to affect a wide range of biological pathways due to their ability to bind with various enzymes and receptors .

Pharmacokinetics

It’s known that triazole compounds are readily capable of binding in the biological system , and thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Compounds with triazole and thiazole moieties are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c19-22(20,14-7-4-10-21-14)17-13(11-18-15-8-9-16-18)12-5-2-1-3-6-12/h1-10,13,17H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYWSIXAZASFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)

![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2397021.png)

![3-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-1-(4-chlorophenyl)urea](/img/structure/B2397023.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397034.png)